molecular formula C6H7NO2 B038341 1-(3-Acetyl-2H-azirin-2-yl)ethanone CAS No. 116139-22-1

1-(3-Acetyl-2H-azirin-2-yl)ethanone

Cat. No. B038341
CAS RN: 116139-22-1
M. Wt: 125.13 g/mol
InChI Key: XOHUSRCBZJLPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Acetyl-2H-azirin-2-yl)ethanone, also known as 3-Acetyl-2H-azirine-2-yl ethanone, is a chemical compound with the molecular formula C6H7NO2. It is a yellow liquid that has a strong odor and is highly reactive. This compound has been of great interest to scientists due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-(1-(3-Acetyl-2H-azirin-2-yl)ethanoneazirin-2-yl)ethanone is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of DNA synthesis and cell division. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(1-(3-Acetyl-2H-azirin-2-yl)ethanoneazirin-2-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which is involved in various physiological processes, including muscle contraction and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-(3-Acetyl-2H-azirin-2-yl)ethanoneazirin-2-yl)ethanone in lab experiments include its potent anti-cancer activity and its ability to inhibit acetylcholinesterase activity. However, its highly reactive nature and strong odor can pose challenges in handling and storage.

Future Directions

1-(1-(3-Acetyl-2H-azirin-2-yl)ethanoneazirin-2-yl)ethanone has several potential future directions for research. One direction is to further investigate its anti-cancer activity and its mechanism of action. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, its potential use as a pesticide and insecticide can also be explored.
In conclusion, 1-(1-(3-Acetyl-2H-azirin-2-yl)ethanoneazirin-2-yl)ethanone is a highly reactive and unique chemical compound that has potential applications in various fields of research. Its potent anti-cancer activity and ability to inhibit acetylcholinesterase activity make it a promising compound for further study. However, its limitations in handling and storage should be taken into consideration. Further research in its mechanism of action and potential applications can lead to valuable insights and discoveries in the field of medicinal chemistry and other related fields.

Synthesis Methods

The synthesis of 1-(1-(3-Acetyl-2H-azirin-2-yl)ethanoneazirin-2-yl)ethanone can be achieved through several methods. One of the most common methods involves the reaction of 2-chloroacetyl chloride with sodium azide, followed by treatment with triethylamine. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

1-(1-(3-Acetyl-2H-azirin-2-yl)ethanoneazirin-2-yl)ethanone has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity and has been studied as a potential anti-cancer agent. Additionally, it has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.

properties

CAS RN

116139-22-1

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(3-acetyl-2H-azirin-2-yl)ethanone

InChI

InChI=1S/C6H7NO2/c1-3(8)5-6(7-5)4(2)9/h5H,1-2H3

InChI Key

XOHUSRCBZJLPKC-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=N1)C(=O)C

Canonical SMILES

CC(=O)C1C(=N1)C(=O)C

synonyms

Ethanone, 1,1-(2H-azirine-2,3-diyl)bis- (9CI)

Origin of Product

United States

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